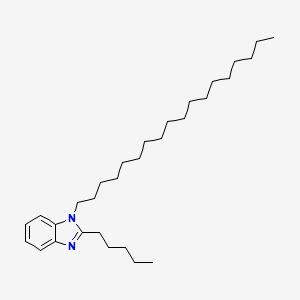![molecular formula C11H11F3O2 B3018044 (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid CAS No. 2248198-32-3](/img/structure/B3018044.png)
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a chiral compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid typically involves the introduction of the trifluoroethyl group to a phenyl ring followed by the formation of the propanoic acid moiety. One common method involves the use of trifluoroethyl bromide as a starting material, which undergoes a nucleophilic substitution reaction with a phenyl derivative. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]ethanoic acid
- (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]butanoic acid
- (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]pentanoic acid
Uniqueness
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring enhanced stability, bioavailability, and specific interactions with biological targets.
特性
IUPAC Name |
(2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)9-4-2-3-8(5-9)6-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIGAWGPTOXEOP-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid](/img/structure/B3017962.png)
![4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3017963.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3017964.png)
![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)
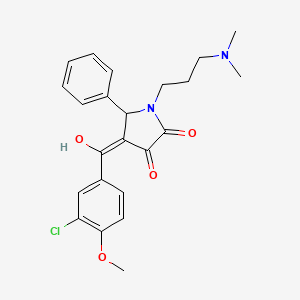
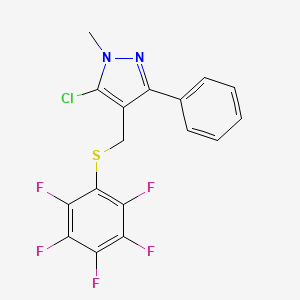
![1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B3017972.png)
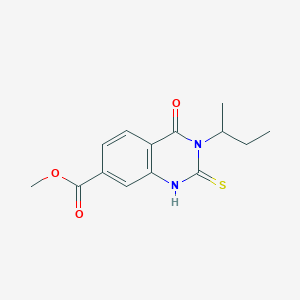
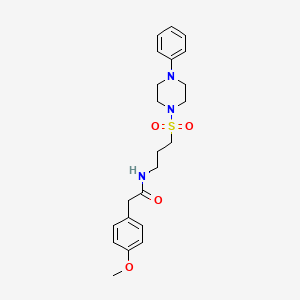
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)
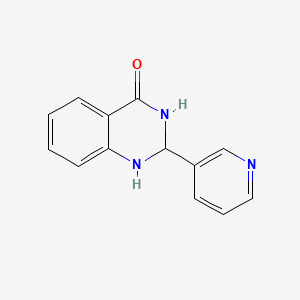
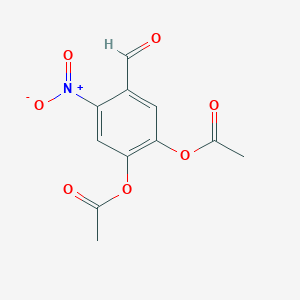
![3-(2-Methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B3017981.png)
